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Abstract

This technical guide provides a comprehensive structural analysis of 2-Bromo-5-iodobenzyl
alcohol (CAS No. 946525-30-0), an important organic intermediate in medicinal chemistry.[1][2]
Due to the limited availability of direct experimental data for this specific compound in public
literature, this guide leverages data from closely related analogs, particularly 2-Bromobenzyl
alcohol, to infer and present its structural and spectroscopic characteristics. The guide includes
a summary of known physicochemical properties, predicted spectroscopic data, and detailed
synthetic pathways. All quantitative data is presented in structured tables, and experimental
workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in
drug discovery and development.

Introduction

2-Bromo-5-iodobenzyl alcohol is a halogenated aromatic alcohol with a molecular formula of
C7HeBrlO and a molecular weight of 312.93 g/mol .[2][3] Its structure is characterized by a
benzene ring substituted with a bromine atom, an iodine atom, and a hydroxymethyl group. The
unique arrangement of these functional groups makes it a versatile building block in the
synthesis of more complex molecules with potential therapeutic applications. The halogen
atoms provide sites for various coupling and substitution reactions, while the benzyl alcohol
moiety can undergo nucleophilic addition, esterification, and other transformations.[1] This
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guide aims to consolidate the available structural information and provide a detailed overview
for scientific professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Bromo-5-iodobenzyl
alcohol is presented in Table 1. The melting point has been experimentally determined to be in
the range of 112-116 °C.[3]

Property Value Source
CAS Number 946525-30-0 [2][3]
Molecular Formula C7HsBrliO [3]
Molecular Weight 312.93 g/mol [2][3]
Melting Point 112-116 °C [3]
Form Solid [3]
InChi Key WDXHGFYJUQMFDV- 3]

UHFFFAOYSA-N

SMILES OCclcc(l)ccelBr [3]

Table 1: Physicochemical Properties of 2-Bromo-5-iodobenzyl alcohol.

Structural Characterization
Crystallographic Data

As of the date of this publication, no experimental crystal structure data for 2-Bromo-5-
iodobenzyl alcohol has been deposited in the Cambridge Structural Database (CSD) or is
otherwise publicly available.

For comparative purposes, the crystal structure of the related compound, 2-Bromobenzyl
alcohol (CSD Entry: 882251), provides insight into the likely solid-state conformation. The
analysis of this related structure can inform predictions about intermolecular interactions, such
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as hydrogen bonding involving the hydroxyl group, and the overall packing of the molecules in
a crystal lattice.

Spectroscopic Analysis

Direct experimental spectra for 2-Bromo-5-iodobenzyl alcohol are not widely available. The
following sections provide predicted spectroscopic characteristics based on the known data of
analogous compounds and general principles of spectroscopy.

The predicted *H and 3C NMR chemical shifts for 2-Bromo-5-iodobenzyl alcohol are based on
the analysis of 2-Bromobenzyl alcohol and the known substituent effects of iodine.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the
aromatic protons and the benzylic methylene protons. The aromatic region will display a
complex splitting pattern due to the disubstitution of the benzene ring. The methylene protons
adjacent to the hydroxyl group are expected to appear as a singlet, which may broaden or
couple depending on the solvent and purity.

Predicted *H NMR Data (Reference: 2-Bromobenzyl alcohol in CDCIs)

Predicted Chemical Shift

Protons Multiplicity
(ppm)

-CHaz- ~4.7 s

Aromatic-H 7.2-7.8 m

| -OH | Variable | br s |

Table 2: Predicted 'H NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

13C NMR Spectroscopy: The 13C NMR spectrum will show six distinct signals for the aromatic
carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are
influenced by the electronegativity and position of the bromine and iodine substituents.

Predicted 3C NMR Data (Reference: 2-Bromobenzyl alcohol in CDCIs)
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Carbon Predicted Chemical Shift (ppm)
-CH20H ~65

C-Br ~122

C-l ~95

Aromatic C-H 127 - 133

| Quaternary Aromatic C | 139 - 143 |
Table 3: Predicted 3C NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

The IR spectrum of 2-Bromo-5-iodobenzyl alcohol is expected to exhibit characteristic
absorption bands for the hydroxyl group and the substituted benzene ring. An FTIR spectrum of
the trimethylsilyl (TMS) derivative has been reported, though the data is not publicly accessible.

[4]

Predicted IR Absorption Bands

Functional Group Wavenumber (cm~—?) Intensity

O-H stretch (alcohol) 3200-3600 Strong, Broad
C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=C stretch (aromatic) 1450-1600 Medium-Strong
C-O stretch (primary alcohol) ~1050 Strong

C-Br stretch 500-600 Medium-Strong

| C-1 stretch | ~500 | Medium-Strong |

Table 4: Predicted Infrared Spectral Data for 2-Bromo-5-iodobenzyl alcohol.
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The mass spectrum of 2-Bromo-5-iodobenzyl alcohol will be characterized by its molecular ion
peak and specific fragmentation patterns. The presence of bromine will result in a characteristic
M+2 isotopic pattern.

Predicted Mass Spectral Fragmentation

m/z Fragment Comments

Molecular ion peak with

312/314 [C7HeBrIO]+ .

M+2 isotope pattern for Br.
295/297 [C7HeBrIO - OH]* Loss of hydroxyl radical.
294/296 [C7HsBriO)* Loss of water (M-18).
185/187 [C7HeBroOl*+ Loss of iodine radical.
127 [n* lodine cation.
107 [C7H70]* Benzylic cation.

| 77 | [CeHs]* | Phenyl cation. |

Table 5: Predicted Mass Spectrometry Fragmentation for 2-Bromo-5-iodobenzyl alcohol.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 2-Bromo-5-iodobenzyl
alcohol are not readily available. However, patent literature outlines several synthetic routes. A
common method involves the reduction of 2-bromo-5-iodobenzoic acid.

Synthesis of 2-Bromo-5-iodobenzyl alcohol from 2-
Bromo-5-iodobenzoic Acid

This synthesis involves the reduction of the carboxylic acid to a primary alcohol.

Reaction: 2-Bromo-5-iodobenzoic acid — 2-Bromo-5-iodobenzyl alcohol
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Reagents and Conditions: A common reducing agent for this transformation is sodium
borohydride in the presence of a Lewis acid or a stronger reducing agent like lithium aluminum
hydride (LAH). A patent describes a procedure using sodium borohydride and sulfuric acid in
tetrahydrofuran (THF).

General Procedure (based on patent literature):

2-Bromo-5-iodobenzoic acid is dissolved in THF.
e Sodium borohydride is added to the solution.

o A solution of sulfuric acid in THF is added dropwise at a controlled temperature (e.g., 10-30
°C).

e The reaction is stirred at room temperature and then refluxed to ensure completion.
e The reaction is quenched with an acidic solution (e.g., 5% HCI).

o The product is extracted with an organic solvent (e.g., methyl tert-butyl ether).

» The organic layer is washed, dried, and concentrated.

e The crude product is purified by recrystallization (e.g., from toluene/water).

Below is a workflow diagram illustrating this synthetic process.
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Synthesis of 2-Bromo-5-iodobenzyl alcohol

Preparation

Sodium Borohydride
Sulfuric Acid in THF

\Eeaction /

Dropwise addition of H2.SO4/THF
(10-30 °C)

:

Stir at room temperature

:

Reflux for 2 hours

2-Bromo-5-iodobenzoic acid in THF

Work-up &qurification

Quench with 5% HCI

:

Extract with MTBE

:

Wash and dry organic layer

;

Concentrate under reduced pressure

:

Recrystallize from Toluene/Water

2-Bromo-5-iodobenzyl alcohol
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Structural Components of 2-Bromo-5-iodobenzyl alcohol

2-Bromo-5-iodobenzyl alcohol

Core Struc}}e/ / \S‘ubstituents \

Benzene Ring Bromine (Position 2) lodine (Position 5) Benzyl Alcohol Moiety

T |
| 1

Coupling Reactions (e.g., Suzuki, Sonogashira) Nucleophilic Substitution Oxidation of Alcohol Esterification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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